molecular formula C10H20ClN B7722568 rac-endo-2-Bornanamin hydrochlorid [German] CAS No. 61223-40-3

rac-endo-2-Bornanamin hydrochlorid [German]

Cat. No.: B7722568
CAS No.: 61223-40-3
M. Wt: 189.72 g/mol
InChI Key: XVVITZVHMWAHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-endo-2-Bornanamin hydrochlorid is a chemical compound known for its activity against certain viral infections. It is a derivative of bornane, a bicyclic organic compound, and is often used in research due to its unique properties.

Preparation Methods

The synthesis of rac-endo-2-Bornanamin hydrochlorid involves several steps. One common method includes the reaction of bornane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

rac-endo-2-Bornanamin hydrochlorid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents include acids, bases, and specific catalysts that facilitate these reactions. The major products formed depend on the type of reaction and the conditions under which it is carried out.

Scientific Research Applications

rac-endo-2-Bornanamin hydrochlorid has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound has shown activity against certain viral infections, making it a subject of study in virology.

    Medicine: Research has indicated its potential use in developing antiviral drugs.

    Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which rac-endo-2-Bornanamin hydrochlorid exerts its effects involves its interaction with specific molecular targets. It is believed to interfere with viral replication processes, thereby inhibiting the spread of the virus. The exact molecular pathways and targets are still under investigation, but it is known to affect the viral life cycle at multiple stages.

Comparison with Similar Compounds

rac-endo-2-Bornanamin hydrochlorid is unique compared to other similar compounds due to its specific structure and activity profile. Similar compounds include other bornane derivatives, which may have varying degrees of activity against different viruses. none have shown superior activity compared to rac-endo-2-Bornanamin hydrochlorid in studies conducted so far .

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVITZVHMWAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)[NH3+])C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24629-77-4, 61223-40-3
Record name 2-Bornanamine, hydrochloride, exo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bornanamine, hydrochloride, endo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061223403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.